molecular formula C21H24N2OS B2495914 2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide CAS No. 877658-38-3

2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide

Cat. No.: B2495914
CAS No.: 877658-38-3
M. Wt: 352.5
InChI Key: SNXWDPPNGLSSRW-UHFFFAOYSA-N
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Description

This compound features an indole core substituted at position 3 with a benzylsulfanyl group (-S-CH₂C₆H₅) and at position 1 with an N,N-diethylacetamide moiety. Indole derivatives are renowned for diverse biological activities, including antioxidant, antimicrobial, and anticancer properties .

Properties

IUPAC Name

2-(3-benzylsulfanylindol-1-yl)-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2OS/c1-3-22(4-2)21(24)15-23-14-20(18-12-8-9-13-19(18)23)25-16-17-10-6-5-7-11-17/h5-14H,3-4,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXWDPPNGLSSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide typically involves the coupling of an indole derivative with a benzylsulfanyl group and subsequent acylation with N,N-diethylacetamide. One common method involves the reaction of 3-(benzylsulfanyl)-1H-indole with N,N-diethylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding the parent indole derivative.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid are used under controlled conditions.

Major Products Formed

    Oxidation: Benzylsulfonyl derivatives.

    Reduction: Parent indole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets. The indole core can bind to various receptors or enzymes, modulating their activity. The benzylsulfanyl group may enhance the compound’s binding affinity or selectivity, while the N,N-diethylacetamide moiety can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Indole Derivatives

a) 2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide Derivatives
  • Structure: Position 3 substituent is a hydroxyimino methyl group (-CH=N-OH), and the acetamide is linked to substituted phenyl rings (e.g., halogenated phenyl) .
  • Activity : Demonstrated potent antioxidant activity (FRAP and DPPH assays), with halogenated derivatives (e.g., 3j, 3a) showing enhanced radical scavenging due to electron-withdrawing effects .
  • The N,N-diethylacetamide in the target compound may reduce polarity compared to aryl-substituted acetamides.
b) N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide
  • Structure : Position 1 substituent is a phenylsulfonyl group (-SO₂C₆H₅), and position 3 has a methyl-linked acetamide .
  • Activity : Sulfonyl groups are electron-withdrawing, influencing electronic distribution and reactivity. Spectroscopic studies (FT-IR, NMR) confirm planar conformations critical for bioactivity .
  • Comparison : The benzylsulfanyl group in the target compound is less electron-withdrawing than sulfonyl, which may alter binding affinities. The N,N-diethylacetamide could enhance membrane permeability compared to the methyl-linked acetamide.
c) N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
  • Structure : Incorporates a 1,3,4-oxadiazole ring and sulfanyl group .
  • Sulfanyl groups may act as hydrogen bond acceptors.
  • Comparison : The target compound lacks the oxadiazole ring, offering greater conformational flexibility. Both compounds share sulfanyl groups, but the benzylsulfanyl moiety may confer higher lipophilicity.

Spectroscopic and Computational Insights

  • Hydroxyimino Derivatives: Experimental (XRD) and DFT studies show bond lengths (C(9)-N(1) = 1.376 Å) and angles (124.87°) consistent with optimized geometries, validating synthetic routes .
  • Target Compound : Predicted to exhibit similar bond lengths (C-S ≈ 1.81 Å, C-N ≈ 1.34 Å) but distinct NMR shifts due to N,N-diethyl shielding effects.

Biological Activity

2-[3-(Benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide is a compound that belongs to the indole family, which has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and cellular interactions. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C_{24}H_{28}N_{2}S
  • IUPAC Name : this compound

Research indicates that compounds with indole structures often exhibit significant biological activities, including:

  • DNA Intercalation : Indole derivatives have been shown to intercalate with DNA, which can inhibit DNA replication and transcription. This mechanism is crucial for their anticancer properties .
  • Protein Binding : The interaction with proteins such as bovine serum albumin (BSA) has been studied, revealing strong binding affinities that can influence the pharmacokinetics and bioavailability of the compound .
  • Caspase Activation : Some studies suggest that indole derivatives may activate apoptotic pathways through caspase activation, leading to programmed cell death in cancer cells .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • In Vitro Cytotoxicity : The compound has been tested against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). Results indicate that it exhibits dose-dependent cytotoxicity, significantly reducing cell viability compared to untreated controls .
  • Apoptosis Induction : Analysis using AO/EB staining showed that treatment with this compound leads to apoptosis in cancer cells. The mechanism appears to involve mitochondrial pathways and caspase activation .
  • Comparison with Cisplatin : In comparative studies, the compound displayed lower toxicity against normal cells (IMR-90) while maintaining efficacy against cancer cells, suggesting a favorable therapeutic index .

Interaction with Biomolecules

The binding affinity of this compound with biomolecules is essential for its biological activity:

  • DNA Binding Studies : Spectroscopic methods have demonstrated that the compound interacts strongly with calf thymus DNA, indicating potential as a chemotherapeutic agent .
  • Protein Interaction : Molecular docking studies reveal that the compound binds effectively to targets like DNA Topoisomerase II and CASP3, which are critical in cancer therapy due to their roles in DNA replication and apoptosis regulation .

Case Studies

StudyFindings
Study 1Demonstrated significant cytotoxic effects on HeLa cells with IC50 values comparable to established chemotherapeutics.
Study 2Showed reduced viability in A549 cells; apoptosis was confirmed through flow cytometry analysis.
Study 3Investigated protein interactions; indicated strong binding to BSA, influencing drug delivery and metabolism.

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